molecular formula C20H20O5 B1249790 5-Prenylbutein

5-Prenylbutein

Cat. No.: B1249790
M. Wt: 340.4 g/mol
InChI Key: XHTOWVVXFDSBGH-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Prenylbutein is a natural product found in Glycyrrhiza inflata and Erythrina abyssinica with data available.

Scientific Research Applications

Subheading: Anti-Plasmodial Properties of 5-Prenylbutein

This compound, a chalcone isolated from the stem bark of Erythrina abyssinica, demonstrates anti-plasmodial activity against Plasmodium falciparum strains. This compound exhibits notable effectiveness against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains, with IC50 values of 7.9±1.1 and 5.3±0.7 µg/ml respectively, indicating its potential as a candidate for antimalarial therapies (Yenesew et al., 2004).

Antimalarial Mechanisms

Subheading: Insights into Antimalarial Action of this compound

Investigations into the antimalarial properties of chalcones like this compound and others present in E. abyssinica have shown moderate antiplasmodial activity. Studies involving these compounds, including butein and this compound, have explored their potential molecular mechanisms in clearing malaria parasites. The structural features of these chalcones, such as the capacity for hydrogen bonding and antioxidant activities, contribute to their effectiveness against malaria, particularly in inhibiting falcipain-2, a protease vital in the Plasmodium life cycle (Okoye et al., 2021).

Cyclooxygenase Inhibition

Subheading: Cyclooxygenase Inhibitory Activity

This compound has been identified as a compound with the potential to inhibit cyclooxygenase (COX) enzymes. In a study focusing on prenyl 3-benzoxepin derivatives from Perilla frutescens, compounds structurally related to this compound demonstrated significant inhibitory activities against COX-1, with IC50 values in the range of 23.2 µM and 30.4 µM. These findings suggest the potential of this compound and related compounds in managing inflammation through COX inhibition (Liu et al., 2000).

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O5/c1-12(2)3-5-14-9-13(10-19(24)20(14)25)4-8-17(22)16-7-6-15(21)11-18(16)23/h3-4,6-11,21,23-25H,5H2,1-2H3/b8-4+

InChI Key

XHTOWVVXFDSBGH-XBXARRHUSA-N

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)O)C

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)O)C

synonyms

2',3,4,4'-tetrahydroxy-5-prenylchalcone
5-prenylbutein

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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